
3-(4-Ethoxyphenyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Ethoxyphenyl)piperidine is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic amine with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxyphenyl)piperidine typically involves the reaction of 4-ethoxybenzaldehyde with piperidine under specific conditions. One common method is the reductive amination of 4-ethoxybenzaldehyde with piperidine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, using continuous flow reactors and automated systems to ensure consistent production. Catalysts and advanced purification techniques may also be employed to enhance the efficiency of the process.
化学反応の分析
Types of Reactions
3-(4-Ethoxyphenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amines or alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 4-ethoxybenzaldehyde or 4-ethoxybenzoic acid.
Reduction: Formation of 3-(4-ethoxyphenyl)piperidin-4-ol.
Substitution: Formation of various substituted piperidine derivatives.
科学的研究の応用
3-(4-Ethoxyphenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block for various industrial applications.
作用機序
The mechanism of action of 3-(4-Ethoxyphenyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxyphenyl group can enhance the compound’s binding affinity and selectivity towards specific targets, leading to desired therapeutic effects. The exact pathways involved may vary based on the specific biological system and target.
類似化合物との比較
Similar Compounds
Piperidine: A basic six-membered heterocyclic amine with similar structural features.
4-Ethoxybenzaldehyde: A precursor in the synthesis of 3-(4-Ethoxyphenyl)piperidine.
N-Ethylpiperidine: Another piperidine derivative with different substituents.
Uniqueness
This compound is unique due to the presence of the ethoxyphenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound in various research and industrial applications, offering advantages such as enhanced reactivity and potential therapeutic benefits.
特性
分子式 |
C13H19NO |
|---|---|
分子量 |
205.30 g/mol |
IUPAC名 |
3-(4-ethoxyphenyl)piperidine |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-7-5-11(6-8-13)12-4-3-9-14-10-12/h5-8,12,14H,2-4,9-10H2,1H3 |
InChIキー |
ZLKUJCFSIGQAOB-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=C(C=C1)C2CCCNC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


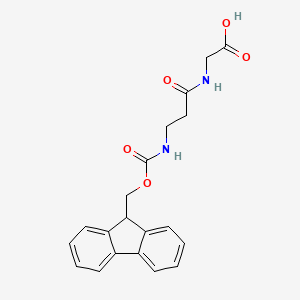

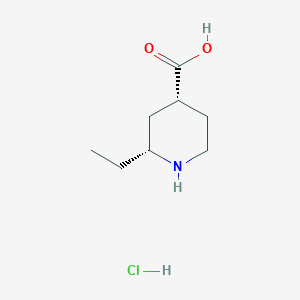
![1-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}ethan-1-one](/img/structure/B13480608.png)

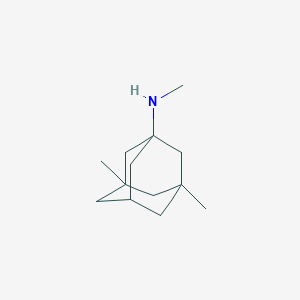
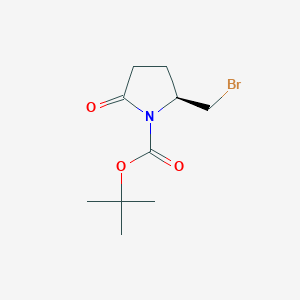
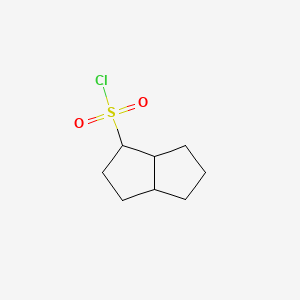
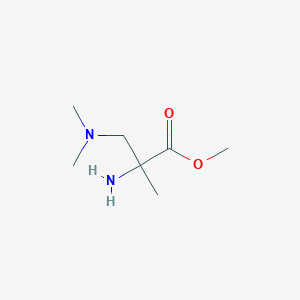
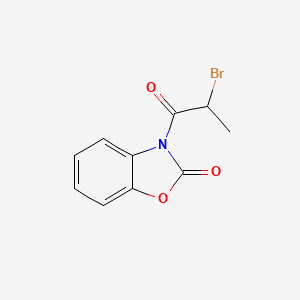



![3,4,4A,10b-tetrahydro-2h,5h-chromeno[4,3-b][1,4]oxazine](/img/structure/B13480679.png)
